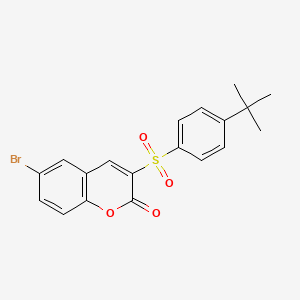

6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one

Description

6-Bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 4-tert-butylbenzenesulfonyl group at the 3-position. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom at the 6-position enhances electrophilicity, while the bulky 4-tert-butylbenzenesulfonyl group likely influences solubility, stability, and target interactions .

Properties

IUPAC Name |

6-bromo-3-(4-tert-butylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZRUQQFBUQHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of WAY-339198 involves a series of synthetic steps starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of WAY-339198 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring high-quality output.

Chemical Reactions Analysis

Types of Reactions

WAY-339198 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

Substitution: WAY-339198 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

WAY-339198 has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-339198 involves its interaction with specific molecular targets. As a TLR7 agonist, it activates the Toll-like receptor 7 pathway, leading to the modulation of immune responses. This activation triggers a cascade of signaling events that result in the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The 3-position of 6-bromo-2H-chromen-2-one is a critical site for functionalization. Key analogs and their substituents include:

Physicochemical Properties

Key Observations :

Structure-Activity Relationships :

- Thiazole Rings : Enhance antimicrobial activity via electrophilic interactions with microbial enzymes .

- Chalcone Systems: The enone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in kinases .

- Bulkier Groups (e.g., 4-tert-butylbenzenesulfonyl) : Likely improve pharmacokinetic properties (e.g., half-life) by reducing metabolic degradation .

Biological Activity

6-Bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by a benzopyrone structure. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antitumor properties. This article delves into the biological activity of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one includes a bromine atom at the 6-position, a tert-butyl group that enhances lipophilicity, and a sulfonyl moiety at the 3-position. This unique arrangement of substituents is believed to significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrO4S |

| Molecular Weight | 395.28 g/mol |

| IUPAC Name | 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one |

Biological Activities

Research indicates that compounds similar to 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one exhibit various biological activities:

1. Antitumor Activity:

Studies have shown that coumarins can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on tumor cell lines are still under investigation, but preliminary results suggest potential efficacy against certain cancers.

2. Anti-inflammatory Effects:

Coumarins are recognized for their anti-inflammatory properties. The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, although specific studies on this compound's mechanism remain limited.

3. Antioxidant Properties:

The antioxidant capacity of coumarins contributes to their protective effects against oxidative stress-related diseases. This compound's structure suggests it could possess similar properties, potentially aiding in the prevention of cellular damage.

While detailed mechanisms specific to 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one are not fully elucidated, coumarins generally interact with various molecular targets:

- Enzyme Inhibition: Coumarins may act as inhibitors of key enzymes involved in tumor progression or inflammation.

- Receptor Modulation: The compound could influence signaling pathways by interacting with specific receptors associated with cancer or inflammatory responses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related coumarin derivatives, providing insights into their pharmacological potential:

Study 1: Anticancer Activity

A study evaluated several coumarin derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that modifications at the 3-position significantly affected anticancer activity, suggesting that further exploration of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one could yield promising results.

Study 2: Anti-inflammatory Mechanisms

Research on structurally similar compounds revealed that certain coumarins could inhibit pro-inflammatory cytokines in vitro. This suggests that 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one may also exhibit similar anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-3-(4-tert-butylbenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions using 6-bromo-3-acetyl-2H-chromen-2-one as a precursor. Key steps involve sulfonylation with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous solvents like dichloromethane. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol to achieve >95% purity. Purity validation should use HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Key Techniques :

- 1H/13C NMR : Assignments focus on the sulfonyl group (δ ~7.6–7.8 ppm for aromatic protons) and the chromenone core (δ ~6.5–8.5 ppm for brominated aromatic protons). Coupling constants (e.g., J = 8–10 Hz for adjacent protons) confirm substituent positions .

- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and chromenone lactone C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what software tools are essential for analysis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection at low temperatures (~100 K) minimizes thermal motion artifacts. Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and refinement using SHELXL .

- Validation : The R-factor (<0.05) and residual electron density maps ensure structural accuracy. Hydrogen bonding networks (e.g., N–H⋯O) are analyzed using Mercury software to validate supramolecular packing .

Q. How should researchers address contradictions between spectral data and crystallographic results for this compound?

- Case Example : If NMR suggests a planar chromenone core but X-ray reveals puckering (e.g., envelope conformation with puckering amplitude Q = 0.12 Å), cross-validate using:

- DFT Calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-31G**) with crystallographic data.

- Torsional Angle Analysis : Investigate dihedral angles (e.g., 10.75° between thiazole and chromenone planes) to identify steric or electronic distortions .

Q. What strategies are effective for analyzing hydrogen bonding and π–π interactions in crystal packing, and how do these influence material properties?

- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., S(6) motifs from N–H⋯O interactions). For π–π stacking, measure centroid distances (3.4–3.8 Å) and slippage angles (<20°) using PLATON .

- Impact on Properties : Strong intermolecular interactions correlate with thermal stability (TGA analysis showing decomposition >250°C) and solubility limitations in non-polar solvents .

Q. How can researchers design derivatives of this compound for biological activity studies, and what functionalization methods are most robust?

- Functionalization Routes :

- Heterocycle Introduction : React the sulfonyl group with hydrazine hydrate to form pyrazole or triazole derivatives (e.g., 3-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl) derivatives) in acetic acid under reflux .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., azido-functionalized side chains) .

Q. What advanced spectrophotometric methods are suitable for quantifying this compound in complex matrices?

- UV-VIS Method : Develop a λₘₐₓ (~310 nm) calibration curve (0.1–10 µg/mL) in methanol. Validate via ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.